2-Isobutoxypyridine-3-boronic acid

Übersicht

Beschreibung

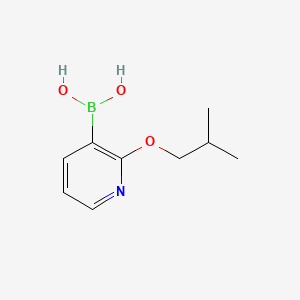

2-Isobutoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an isobutoxy group is attached to the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

The synthesis of 2-Isobutoxypyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of the pyridine ring using iridium or rhodium catalysts.

[4+2] Cycloadditions:

Analyse Chemischer Reaktionen

2-Isobutoxypyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.

Substitution Reactions: The pyridine ring can undergo substitution reactions, where the isobutoxy group or other substituents can be replaced with different functional groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically biaryl compounds, boronic esters, and substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Boronic acids, including 2-isobutoxypyridine-3-boronic acid, have been recognized for their potential in medicinal chemistry due to their ability to interact with biological targets. The compound has shown promise in the following areas:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. For instance, bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma and has paved the way for further research into similar compounds .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The modification of existing drugs with boronic acid moieties can enhance their efficacy and selectivity against specific pathogens .

- Drug Delivery Systems : The unique properties of boronic acids allow them to form reversible covalent bonds with diols present on cell surfaces. This characteristic can be exploited in drug delivery systems to enhance the cytosolic delivery of therapeutic agents .

Synthetic Methodologies

This compound is utilized as a versatile intermediate in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling : This reaction is pivotal in forming carbon-carbon bonds, which is essential for constructing complex organic molecules. The presence of the boronic acid group facilitates this coupling reaction, making it an important reagent in pharmaceutical synthesis .

- Synthesis of Pyridinylboronic Acids : Various synthetic routes have been developed for creating pyridinylboronic acids, including halogen-metal exchange and C-H borylation methods. These methods allow for the introduction of diverse functional groups into the pyridine ring, enhancing the compound's reactivity and utility .

The biological activity of this compound extends beyond simple inhibition mechanisms:

- Inhibition of Serine Proteases : Boronic acids are known to inhibit serine proteases effectively. This inhibition can be beneficial in therapeutic contexts where modulation of protease activity is desired .

- Potential Role in Diabetes Treatment : Some studies suggest that boronic acids may play a role in glucose sensing and insulin secretion modulation, indicating potential applications in diabetes management .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 2-Isobutoxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Isobutoxypyridine-3-boronic acid can be compared with other pyridinylboronic acids, such as:

3-Pyridinylboronic Acid: This compound has the boronic acid group attached directly to the pyridine ring without any additional substituents.

2-Methoxypyridine-3-boronic Acid: Similar to this compound, but with a methoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its isobutoxy group, which can influence its reactivity and the types of reactions it can undergo compared to other similar compounds .

Biologische Aktivität

2-Isobutoxypyridine-3-boronic acid (CAS No. 1218790-95-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be utilized in various biological applications, including enzyme inhibition and drug development. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring with an isobutoxy group and a boronic acid functional group. Its unique structural features contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1218790-95-4 |

| Molecular Formula | C10H14BNO3 |

| Molecular Weight | 205.03 g/mol |

While specific mechanisms for this compound are not extensively documented, boronic acids generally act as enzyme inhibitors by forming reversible bonds with hydroxyl groups in the active sites of enzymes. This interaction can lead to altered enzyme activity, which is critical in various biological pathways.

Biological Activity

Research indicates that boronic acids exhibit a range of biological activities, including:

- Enzyme Inhibition : Boronic acids are frequently explored for their ability to inhibit proteases and other enzymes involved in disease processes.

- Anticancer Properties : Some studies suggest that compounds similar to this compound can inhibit tumor growth by interfering with cellular pathways critical for cancer cell proliferation .

- Cytokinin Bioassays : Preliminary data suggests potential activity in cytokinin bioassays, indicating roles in plant hormone activity or related mechanisms .

Case Studies

Inhibitory Activity of Boronic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | Tubulin | 21 | Significant inhibition observed |

| Compound B | Protease | 0.48 | Potent inhibitor |

| This compound | TBD | TBD | Potential activity based on structure |

Eigenschaften

IUPAC Name |

[2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPOWUYMVMJUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681882 | |

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-95-4 | |

| Record name | B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.